molecular formula C18H35NO3 B3833301 2-[Bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)propane-1,3-diol

2-[Bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)propane-1,3-diol

Cat. No.: B3833301
M. Wt: 313.5 g/mol
InChI Key: KGIKPAIYPFSART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)propane-1,3-diol is a chemical compound with a complex structure that includes both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)propane-1,3-diol typically involves multiple steps. One common method includes the reaction of cyclohexylmethylamine with formaldehyde and a suitable diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or distillation to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)propane-1,3-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or amino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the amino group may produce secondary or tertiary amines.

Scientific Research Applications

2-[Bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)propane-1,3-diol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[Bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)propane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as its role in a biochemical assay or therapeutic application.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[Bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)propane-1,3-diol include:

    Tris(hydroxymethyl)aminomethane: A widely used buffer in biological and biochemical research.

    Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane: Another compound with similar functional groups and applications.

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which includes cyclohexylmethyl groups. This unique feature can impart different physical and chemical properties, making it suitable for specialized applications where other compounds may not be as effective.

Properties

IUPAC Name

2-[bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO3/c20-13-18(14-21,15-22)19(11-16-7-3-1-4-8-16)12-17-9-5-2-6-10-17/h16-17,20-22H,1-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIKPAIYPFSART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN(CC2CCCCC2)C(CO)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[Bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)propane-1,3-diol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[Bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)propane-1,3-diol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-[Bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)propane-1,3-diol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[Bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)propane-1,3-diol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-[Bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)propane-1,3-diol
Reactant of Route 6
2-[Bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)propane-1,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.